2-Bromo-3-fluoro-4-methylbenzoic acid
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-bromo-3-fluoro-4-methylbenzoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6BrFO2/c1-4-2-3-5(8(11)12)6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YWIFIYUUDWFSMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C(=O)O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrFO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1427365-64-7 | |
| Record name | 2-bromo-3-fluoro-4-methylbenzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Advanced Synthetic Methodologies for 2 Bromo 3 Fluoro 4 Methylbenzoic Acid and Its Derivatives
Strategic Approaches to Aryl Halogenation and Carboxylation
The construction of the 2-bromo-3-fluoro-4-methylbenzoic acid scaffold hinges on the controlled introduction of halogen and carboxyl groups onto the aromatic ring. This necessitates a careful selection of synthetic strategies that govern the position of each substituent.
Regioselective Bromination and Fluorination Strategies
The regiochemical outcome of electrophilic aromatic substitution is dictated by the directing effects of the substituents already present on the benzene (B151609) ring. In the synthesis of this compound, the strategic placement of the bromine and fluorine atoms is paramount.
A plausible synthetic route commences with 3-fluoro-4-methylbenzoic acid as a key intermediate. The fluorine atom at the 3-position and the methyl group at the 4-position, both being ortho-, para-directing groups, along with the carboxyl group which is a meta-directing deactivator, collectively influence the regioselectivity of subsequent halogenation steps. The introduction of bromine at the 2-position, ortho to the carboxyl group, can be achieved through directed ortho-metalation (DoM). This strategy utilizes the carboxylate group to direct a strong base, such as sec-butyllithium (B1581126) in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA), to selectively deprotonate the adjacent ortho-position. unblog.frorganic-chemistry.orgorganic-chemistry.org The resulting aryllithium species can then be quenched with an electrophilic bromine source, such as N-bromosuccinimide (NBS), to install the bromine atom at the desired C-2 position. organic-chemistry.org
Alternatively, electrophilic bromination of a precursor molecule prior to carboxylation can be considered. For instance, starting with 3-fluoro-4-methylaniline (B1361354), a Sandmeyer-type reaction could be employed to introduce the bromine atom, followed by conversion of the amino group to a nitrile and subsequent hydrolysis to the carboxylic acid. However, controlling the regioselectivity of bromination on an activated ring like 3-fluoro-4-methylaniline can be challenging and may lead to a mixture of isomers.
Fluorination is often introduced early in the synthetic sequence due to the harsh conditions typically required for direct fluorination of complex aromatic systems. Starting with a pre-fluorinated building block like 3-fluoro-4-methyltoluene is a common and effective strategy.
Carboxylation Reactions for Benzoic Acid Formation
The introduction of the carboxylic acid moiety is a critical step in the synthesis. One of the most reliable methods for the formation of benzoic acids from aryl halides is through the use of organometallic intermediates. For instance, if starting from a brominated toluene (B28343) derivative such as 2-bromo-1-fluoro-4-methylbenzene, a Grignard reagent can be formed by reacting the aryl bromide with magnesium metal. numberanalytics.com This organomagnesium compound can then be carboxylated by reaction with solid carbon dioxide (dry ice), followed by an acidic workup to yield the corresponding benzoic acid. numberanalytics.com
Another approach involves the carboxylation of an aryllithium species. As described in the context of directed ortho-metalation, the lithiated intermediate can be reacted with carbon dioxide to introduce the carboxyl group. This method is particularly advantageous when the position of carboxylation is directed by an existing functional group.
Multi-Step Synthetic Sequences and Process Optimization
The synthesis of this compound is inherently a multi-step process that requires careful planning and optimization to ensure efficiency and scalability.
Comprehensive Reaction Pathways (e.g., Nitration, Reduction, Deamination, Hydrolysis)
A potential multi-step pathway to this compound could involve a sequence of transformations starting from a readily available toluene derivative. A plausible, albeit complex, route could be adapted from methodologies used for the synthesis of related polysubstituted benzoic acids. chemcopilot.com For example, a synthesis could commence with the nitration of a suitable fluorotoluene derivative. The nitro group can then serve as a directing group for subsequent transformations or be converted to other functionalities.
A hypothetical synthetic sequence is outlined below:
Carboxylation of 2-fluoro-4-bromotoluene: Formation of 3-fluoro-4-methylbenzoic acid via a Grignard reaction with carbon dioxide. numberanalytics.com
Directed ortho-Bromination: Introduction of the bromine atom at the 2-position of 3-fluoro-4-methylbenzoic acid using directed ortho-metalation with s-BuLi/TMEDA followed by quenching with NBS. unblog.frorganic-chemistry.org
An alternative pathway, drawing from the synthesis of a constitutional isomer, could involve the following steps:
Nitration: Introduction of a nitro group onto a suitable precursor, for example, 4-fluoro-5-methylbenzoic acid methyl ester.
Reduction: Conversion of the nitro group to an amino group using a reducing agent such as iron powder in acidic medium.
Diazotization and Sandmeyer Reaction: Transformation of the amino group into a bromo group via a diazonium salt intermediate, using sodium nitrite (B80452) and copper(I) bromide. aiche.org
Hydrolysis: Saponification of the methyl ester to the final carboxylic acid.
While not directly leading to the target compound, this sequence illustrates the types of transformations that are often necessary in the synthesis of polysubstituted aromatics.
Optimization of Reaction Conditions for Yield and Purity
The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. Key parameters that are often fine-tuned include reaction temperature, solvent, catalyst loading, and reaction time.
In the case of directed ortho-metalation, the choice of base, temperature, and quenching agent are critical. The use of s-BuLi is often preferred over n-BuLi for its increased reactivity, and the reaction is typically carried out at very low temperatures (e.g., -78 °C) to prevent side reactions and ensure regioselectivity. unblog.frorganic-chemistry.org
For carboxylation reactions involving Grignard reagents, the quality of the magnesium and the exclusion of moisture are paramount to achieving high yields. The reaction temperature during the carboxylation step also plays a role in minimizing the formation of byproducts.
The table below presents hypothetical data illustrating the optimization of the bromination step of 3-fluoro-4-methylbenzoic acid via directed ortho-metalation.
| Entry | Base (equiv.) | Temperature (°C) | Quenching Agent | Yield of this compound (%) |
| 1 | n-BuLi (2.2) | -78 | NBS | 45 |
| 2 | s-BuLi (2.2) | -78 | NBS | 78 |
| 3 | s-BuLi (2.2) | -40 | NBS | 62 |
| 4 | s-BuLi (2.2) | -78 | Br2 | 75 |
| 5 | LDA (2.2) | -78 | NBS | 30 |
Scalable Synthesis and Process Intensification
The transition from laboratory-scale synthesis to industrial production requires careful consideration of scalability and process intensification. For the synthesis of fine chemicals like this compound, continuous flow chemistry offers several advantages over traditional batch processing. numberanalytics.com These include improved heat and mass transfer, enhanced safety due to smaller reaction volumes, and the potential for higher throughput and consistency.
Process intensification strategies aim to make chemical processes smaller, safer, and more energy-efficient. aiche.orgnumberanalytics.commdpi.com For the synthesis of halogenated benzoic acids, this could involve the use of microreactors for highly exothermic reactions like nitration or halogenation, or the integration of reaction and separation steps in a single unit, such as reactive distillation. The use of alternative energy sources like microwave irradiation can also accelerate reaction rates and improve yields. numberanalytics.com
The table below outlines some process intensification strategies and their potential benefits for the synthesis of this compound.
| Strategy | Technology | Potential Benefits |
| Spatial Intensification | Microreactors | Enhanced heat and mass transfer, improved safety, precise control over reaction conditions. |
| Functional Intensification | Reactive Distillation | Integration of reaction and separation, increased conversion for equilibrium-limited reactions. |
| Energy Intensification | Microwave-Assisted Synthesis | Rapid heating, reduced reaction times, potential for improved yields and selectivity. numberanalytics.com |
| Temporal Intensification | Continuous Flow Processing | Higher throughput, better process control, easier scale-up, improved product consistency. numberanalytics.com |
Catalytic Approaches in Derivative Synthesis
Catalytic reactions are fundamental to modern organic synthesis, offering pathways to complex molecules with high efficiency and selectivity. For the derivatization of this compound, copper- and palladium-catalyzed reactions are particularly prominent.
Copper-Catalyzed Amination and Cross-Coupling Reactions
Copper-catalyzed reactions, particularly the Ullmann condensation, represent a classical and effective method for forming carbon-heteroatom bonds. researchgate.net These reactions are crucial for synthesizing derivatives of this compound, such as N-aryl and N-alkyl anthranilic acids, which are significant precursors for various bioactive compounds. nih.gov
A notable advancement in this area is the development of chemo- and regioselective copper-catalyzed amination procedures for 2-bromobenzoic acids. These methods can proceed without the need for protecting the carboxylic acid group, directly yielding N-aryl and N-alkyl anthranilic acid derivatives in high yields. nih.govepa.gov For instance, the reaction of 2-bromobenzoic acids with various amines in the presence of a copper catalyst selectively replaces the bromide adjacent to the carboxylic acid moiety. nih.gov This selectivity is crucial when other halogens are present in the molecule, as demonstrated by the amination of 2-bromo-4-fluorobenzoic acid and 2-bromo-4-chlorobenzoic acid, where only the bromo group is substituted. nih.gov
Recent research has also focused on making these reactions more environmentally friendly. For example, a green and efficient catalytic system using CuI as a catalyst and a glycosyl-based ligand has been developed for Ullmann-type C-N coupling reactions in water, accommodating a variety of aryl halides and N-nucleophiles. sioc-journal.cn
Table 1: Examples of Copper-Catalyzed Amination of Substituted 2-Bromobenzoic Acids
| Entry | Bromobenzoic Acid Derivative | Amine | Product | Yield (%) |
| 1 | 2-Bromo-4-fluorobenzoic acid | Aniline | N-Phenyl-4-fluoroanthranilic acid | 82-94 |
| 2 | 2-Bromo-4-chlorobenzoic acid | Aniline | N-Phenyl-4-chloroanthranilic acid | 82-94 |
| 3 | 2-Bromo-3-methylbenzoic acid | Aniline | N-Phenyl-3-methylanthranilic acid | 58 |
| 4 | 2-Bromobenzoic acid | 2,6-Dimethylaniline | N-(2,6-Dimethylphenyl)anthranilic acid | 53-78 |
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds and are widely used in the synthesis of complex organic molecules. nih.govnih.gov These reactions involve the coupling of an organoboron compound with an organic halide or triflate in the presence of a palladium catalyst and a base. dntb.gov.ua
The versatility of the Suzuki-Miyaura reaction allows for the synthesis of a wide array of derivatives of this compound by coupling it with various boronic acids. The reaction generally proceeds through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination. nih.gov The development of highly active catalysts has expanded the scope of this reaction to include challenging substrates like heteroaryl compounds. nih.gov
Recent advancements have focused on improving the efficiency and applicability of these reactions. For instance, new palladium precatalysts have been developed to facilitate the rapid coupling of unstable polyfluorophenyl and 2-heteroaryl boronic acids. dntb.gov.ua Furthermore, palladium-catalyzed cross-coupling has been successfully applied to the synthesis of 2-alkenylbenzo[b]furan derivatives from 2-bromobenzo[b]furans and alkenylaluminum reagents with high efficiency. nih.gov
Table 2: Key Features of Palladium-Catalyzed Cross-Coupling Reactions
| Feature | Description |
| Catalyst | Typically a palladium(0) complex, often formed in situ. |
| Reactants | An organic halide (e.g., this compound) and an organoboron compound (e.g., aryl or vinyl boronic acid). |
| Base | Required to facilitate the transmetalation step. |
| Solvent | A variety of organic solvents can be used, often in aqueous mixtures. |
| Advantages | High functional group tolerance, mild reaction conditions, and commercial availability of boronic acids. |
Ligand-Free Catalysis in Ullmann-Type Coupling
A significant advancement in Ullmann-type reactions is the development of ligand-free catalytic systems. researchgate.net Traditional Ullmann couplings often require the use of ligands to stabilize the copper catalyst and facilitate the reaction. However, these ligands can be expensive and difficult to remove from the final product. Ligand-free approaches simplify the reaction setup and purification process. researchgate.netnih.gov
The use of specific solvents, such as dimethyl sulfoxide (B87167) (DMSO), has been shown to overcome the need for organic auxiliary ligands in copper-catalyzed C-heteroatom cross-coupling reactions. researchgate.net This methodology allows for the arylation of a wide range of amides, alcohols, and amines under practical conditions. researchgate.net Furthermore, sustainable approaches have been developed using deep eutectic solvents, which act as both the solvent and a component of the reaction, under aerobic conditions. nih.gov These ligand-free systems offer an efficient pathway to various functionalized derivatives with high regio- and chemoselectivity. nih.gov
Green Chemistry Principles in Synthetic Route Design
The principles of green chemistry are increasingly guiding the design of synthetic routes to minimize environmental impact. wjpmr.comnih.gov This involves considering factors such as atom economy, waste reduction, and the use of sustainable materials. nih.govalfa-chemistry.com
Atom Economy and Waste Reduction in Synthesis
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. jocpr.com Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product, thereby minimizing waste. nih.gov Addition reactions, for example, are inherently atom-economical as all reactant atoms are incorporated into the product. rsc.org
In the context of synthesizing derivatives of this compound, catalytic reactions are generally preferred over stoichiometric reactions because they generate less waste. nih.gov For instance, catalytic hydrogenation is a green method that improves atom economy and reduces waste. jocpr.com The selection of synthetic pathways that avoid the use of protecting groups can also significantly improve atom economy by reducing the number of reaction steps and the amount of waste generated. researchgate.net
The E-factor, which is the ratio of the mass of waste to the mass of the product, is another metric used to assess the environmental impact of a chemical process. nih.gov Designing syntheses with low E-factors is a key goal of green chemistry.
Selection of Sustainable Solvents and Reagents
The choice of solvents and reagents has a significant impact on the environmental footprint of a synthetic process. skpharmteco.com Traditional organic solvents are often volatile, toxic, and difficult to dispose of. Green chemistry encourages the use of safer solvents, such as water, supercritical fluids, or ionic liquids, or even performing reactions under solvent-free conditions. skpharmteco.comresearchgate.net
For instance, the development of Ullmann-type coupling reactions in aqueous media represents a significant step towards greener synthesis. sioc-journal.cn Similarly, solvent-free fluorination of organic compounds using N-F reagents has been explored as an environmentally benign method. researchgate.net
The use of renewable feedstocks is another core principle of green chemistry. nih.gov Research into producing benzoic acid and its derivatives from biomass-derived sources, such as coumalic acid, offers a sustainable alternative to petroleum-based routes. rsc.org Additionally, the use of green reagents, which are designed to be less toxic and generate minimal waste, is crucial for advancing healthier organic synthesis. alfa-chemistry.com
Synthetic Transformations of Functional Groups
The unique substitution pattern of this compound, featuring a carboxylic acid, a methyl group, and two different halogen atoms, offers a versatile platform for a variety of synthetic transformations. The electronic interplay between the electron-withdrawing carboxyl and fluoro groups and the electron-donating methyl group, along with the steric environment, dictates the regioselectivity and feasibility of these reactions.
Carboxylic Acid Derivatization (e.g., Esterification, Amidation)
The carboxylic acid group is a primary site for derivatization, enabling the synthesis of esters and amides, which are common intermediates in medicinal chemistry and materials science.
Esterification: The conversion of this compound to its corresponding esters can be achieved through standard methods such as Fischer esterification. This typically involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. For related fluorinated benzoic acids, photocatalytic methods have also been developed, using benzoic esters of fluorinated alcohols for hydrofunctionalization reactions of alkenes, demonstrating the robustness of the ester group under certain reductive conditions. acs.org
Amidation: Direct amidation is a powerful tool for introducing nitrogen-containing functional groups. Catalytic systems, such as those using titanium(IV) fluoride (B91410) (TiF₄), have proven effective for the direct amidation of both aromatic and aliphatic carboxylic acids. rsc.org This method is notable for its high yields and tolerance of various functional groups, including halogens and methoxy (B1213986) groups on the benzoic acid ring. rsc.org For instance, the amidation of 2-bromo-4-fluorobenzoic acid has been reported as a pathway to synthesize 2-bromo-4-fluorobenzamide. sigmaaldrich.com These catalyst-based approaches represent an efficient alternative to traditional methods that require stoichiometric activating agents.
The table below summarizes representative conditions for these derivatizations.
| Transformation | Reagents & Conditions | Product Type | Catalyst | Reference |
| Amidation | Aromatic/Aliphatic Amine, Toluene, Reflux | Aromatic Amide | 10 mol% TiF₄ | rsc.org |
| Esterification | Alcohol, Acid Catalyst | Aromatic Ester | H₂SO₄ | prepchem.com |
Reductive and Oxidative Transformations
The functional groups on the aromatic ring—the carboxylic acid and the methyl group—are susceptible to reductive and oxidative transformations, respectively.
Reductive Transformations: The carboxylic acid group can be reduced to a primary alcohol. This transformation typically requires strong reducing agents like lithium aluminum hydride (LiAlH₄). The resulting benzyl (B1604629) alcohol can then serve as a substrate for further functionalization.
Oxidative Transformations: Conversely, the methyl group can be oxidized. While strong oxidizing agents tend to convert methyl groups on aromatic rings directly to carboxylic acids, more controlled oxidation can yield the corresponding aldehyde. ncert.nic.in For example, using reagents like chromyl chloride (in the Etard reaction) or chromic oxide in acetic anhydride (B1165640) allows for the isolation of the aldehyde intermediate. ncert.nic.in This aldehyde can then undergo a wide range of subsequent reactions.
| Transformation | Reagent | Functional Group Targeted | Resulting Functional Group |
| Reduction | Lithium Aluminum Hydride (LiAlH₄) | Carboxylic Acid | Primary Alcohol |
| Oxidation | Chromyl Chloride (CrO₂Cl₂) | Methyl Group | Aldehyde |
Nucleophilic Aromatic Substitution in Fluorinated Systems
Nucleophilic aromatic substitution (SₙAr) is a key reaction for modifying the aromatic core, involving the displacement of a leaving group, typically a halide, by a nucleophile. wikipedia.org In fluorinated systems, the SₙAr mechanism is particularly important. The reaction proceeds through an addition-elimination pathway, forming a resonance-stabilized intermediate known as a Meisenheimer complex. wikipedia.org
For SₙAr to occur, the aromatic ring must be activated by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the carboxylic acid group is a deactivating group for electrophilic substitution but an activating group for nucleophilic substitution, particularly for leaving groups at the ortho and para positions.
The reactivity of halogens as leaving groups in SₙAr reactions follows the order F > Cl > Br > I. masterorganicchemistry.com This is because the rate-determining step is the initial attack of the nucleophile on the ring, which is accelerated by the strong electron-withdrawing inductive effect of fluorine, rather than the breaking of the carbon-halogen bond. masterorganicchemistry.com Therefore, in this compound, the fluorine atom at position 3 is more likely to be displaced by a nucleophile than the bromine atom at position 2, despite the C-F bond being stronger than the C-Br bond. Recent advances using organic photoredox catalysis have enabled the nucleophilic defluorination of even unactivated fluoroarenes with nucleophiles such as azoles, amines, and carboxylic acids. nih.gov
| Feature | Description |
| Mechanism | Addition-Elimination via Meisenheimer complex. wikipedia.org |
| Activating Groups | Electron-withdrawing groups (like -COOH) ortho/para to the leaving group. |
| Leaving Group Reactivity | F > Cl > Br > I. The high electronegativity of fluorine activates the ring for nucleophilic attack. masterorganicchemistry.com |
| Predicted Site of Attack | The fluorine at position 3 is the more probable site for substitution over the bromine at position 2. |
Friedel-Crafts Reactions for Benzoic Acid Derivatives
Friedel-Crafts reactions, which include alkylation and acylation, are fundamental methods for forming carbon-carbon bonds on aromatic rings. rsc.org However, these reactions are subject to significant limitations. The carboxylic acid group on the benzoic acid ring is strongly deactivating, making the aromatic ring electron-poor and thus highly resistant to traditional electrophilic attack under Friedel-Crafts conditions. Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the non-bonding electrons of the carboxyl group, further deactivating the ring.
Consequently, Friedel-Crafts reactions are generally not performed directly on benzoic acids. Instead, these reactions are often a key step in the synthesis of the benzoic acid itself. For example, a synthetic route to 3-bromo-4-fluoro-benzoic acid involves a Friedel-Crafts acylation of fluorobenzene (B45895) with acetyl chloride, followed by subsequent bromination and oxidation steps. google.com Biocatalytic approaches to Friedel-Crafts reactions are also emerging, offering milder reaction conditions, though their application to highly substituted and deactivated substrates remains an area of active research. nih.gov
C-H Functionalization Strategies with Directing Groups
Direct C-H functionalization has emerged as a powerful and atom-economical strategy for modifying aromatic compounds, avoiding the need for pre-functionalized starting materials. This approach often relies on directing groups that position a metal catalyst in proximity to a specific C-H bond, enabling its selective cleavage and subsequent functionalization.
The carboxylic acid moiety is an effective directing group for ortho C-H functionalization. nih.gov The carboxylate can chelate to a transition metal catalyst (such as palladium, rhodium, or ruthenium), directing the activation of the C-H bond at the ortho position. This strategy allows for the introduction of a wide range of functional groups, including aryl, alkyl, and heteroatom-based substituents. nih.gov
For this compound, the C-H bond at position 5 is a potential target for such directed functionalization. However, the steric hindrance from the adjacent methyl group at position 4 and the electronic effects of the substituents would influence the reaction's efficiency.
Alternatively, more complex directing groups can be employed to achieve functionalization at other positions, such as meta. Nitrile-based directing groups attached via a cleavable silicon tether have been developed to facilitate meta-selective C-H functionalization, a traditionally challenging transformation. nih.gov This strategy involves temporarily replacing the carboxylic acid with the directing group assembly, performing the C-H functionalization, and then cleaving the directing group to regenerate the original or a modified functionality. nih.gov
| Strategy | Directing Group | Position Targeted | Key Features | Reference |
| Ortho-C-H Functionalization | Carboxylic Acid | Ortho (Position 5) | The inherent carboxyl group directs the catalyst. | nih.gov |
| Meta-C-H Functionalization | Nitrile-based template with Si-tether | Meta | Requires temporary installation of a specialized directing group. | nih.gov |
Advanced Analytical and Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules in solution. For 2-Bromo-3-fluoro-4-methylbenzoic acid, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments provides unambiguous evidence for its structure.
High-resolution NMR spectroscopy allows for the precise measurement of chemical shifts and coupling constants, which reflect the unique electronic environment of each nucleus.
¹H NMR: The proton NMR spectrum is expected to show three distinct signals: a singlet for the methyl protons, two doublets for the aromatic protons, and a broad singlet for the carboxylic acid proton. The aromatic protons are coupled to each other and may show further long-range coupling to the fluorine atom.
¹³C NMR: The carbon NMR spectrum will display eight signals corresponding to the eight unique carbon atoms in the molecule. The chemical shifts are influenced by the attached substituents (bromine, fluorine, methyl, and carboxyl groups).
¹⁹F NMR: The fluorine NMR spectrum provides a direct observation of the fluorine nucleus. For this compound, a single resonance is expected, which may appear as a doublet due to coupling with the adjacent aromatic proton (H-5).
Table 1: Predicted NMR Spectroscopic Data for this compound
| Nucleus | Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |
|---|---|---|---|---|
| ¹H | -COOH | ~13.0 | Broad Singlet | - |
| H-6 | ~7.9 | Doublet | J(H-H) ≈ 8.0 | |
| H-5 | ~7.4 | Doublet of Doublets | J(H-H) ≈ 8.0, J(H-F) ≈ 6.0 | |
| -CH₃ | ~2.5 | Singlet | - | |
| ¹³C | C=O | ~168 | Singlet | - |
| C-F | ~160 | Doublet | ¹J(C-F) ≈ 250 | |
| C-CH₃ | ~140 | Doublet | ³J(C-F) ≈ 4 | |
| C-H (C-6) | ~134 | Singlet | - | |
| C-COOH | ~132 | Doublet | ³J(C-F) ≈ 3 | |
| C-H (C-5) | ~128 | Doublet | ²J(C-F) ≈ 18 | |
| C-Br | ~115 | Doublet | ²J(C-F) ≈ 22 | |
| -CH₃ | ~20 | Doublet | ⁴J(C-F) ≈ 2 | |
| ¹⁹F | Ar-F | ~ -115 | Doublet | J(F-H) ≈ 6.0 |
Quantitative NMR (qNMR) is an analytical method that determines the concentration or purity of a substance by measuring the intensity of its NMR signal relative to a certified internal standard. otsuka.co.jp This technique is highly accurate and can be traced to SI units. nist.gov For the analysis of this compound, a qNMR approach can be employed to monitor its synthesis in real-time or to accurately determine the purity of the final product. oup.com
The process involves co-dissolving a precisely weighed amount of the sample with a known amount of an internal standard (e.g., benzoic acid, maleic anhydride) in a suitable deuterated solvent. ckisotopes.combipm.org The integral of a specific, well-resolved resonance from the analyte is compared to the integral of a resonance from the standard. The purity or concentration can then be calculated using the known molar masses and number of protons contributing to each signal. This method is valuable for avoiding the potential errors and time associated with preparing standard solutions for other quantitative techniques. oup.comckisotopes.com
Residual Dipolar Couplings (RDCs) provide long-range structural information by measuring the magnetic dipole-dipole interactions between nuclei in solution. nih.gov In isotropic solutions, these interactions average to zero due to random molecular tumbling. However, by introducing a partial alignment of the molecules using an anisotropic medium (like a liquid crystal), a small, measurable residual coupling can be observed. nih.gov
While this compound lacks traditional stereocenters, RDCs can still be a powerful tool for confirming its three-dimensional structure with very high precision. nih.govdntb.gov.ua RDCs are highly sensitive to the orientation of internuclear vectors (e.g., C-H bonds) relative to the molecular frame. nih.govyoutube.com By measuring one-bond ¹D(C-H) couplings, researchers can precisely determine the relative orientations of all C-H bonds in the aromatic ring and the methyl group, confirming the planarity of the benzene (B151609) ring and the relative positions of the substituents. This provides a level of structural detail that is complementary to and often more precise than what can be obtained from NOE or J-coupling data alone. nih.govresearchgate.net
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
Mass spectrometry confirms the identity of this compound by measuring its mass-to-charge ratio (m/z). A key feature in the mass spectrum is the isotopic pattern caused by the presence of the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of almost equal intensity, which is a definitive signature for a monobrominated compound.
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass measurement, typically to four or more decimal places. researchgate.net This precision allows for the unambiguous determination of the compound's elemental formula. By comparing the experimentally measured exact mass to the calculated theoretical mass, the correct formula can be confirmed, distinguishing it from other potential isobaric compounds.
Table 2: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₈H₆BrFO₂ |
| Calculated Monoisotopic Mass | 231.95352 u |
| Expected [M]⁺ Peak (for ⁷⁹Br) | 231.9535 |
| Expected [M+2]⁺ Peak (for ⁸¹Br) | 233.9515 |
| Expected Isotopic Ratio ([M]⁺:[M+2]⁺) | ~100 : 97.5 |
During the synthesis of this compound, the reaction mixture may contain starting materials, intermediates, byproducts, and the final product. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (HPLC-MS) is an ideal technique for analyzing such complex mixtures. kcl.ac.uk
In a typical HPLC-MS setup, the sample is first separated by a reverse-phase HPLC column. ekb.eg The components of the mixture elute at different times based on their polarity. The eluent from the HPLC is then directed into the mass spectrometer, which serves as a highly specific and sensitive detector. nih.govnih.gov The MS can provide the molecular weight of each component as it elutes from the column, allowing for positive identification. This enables researchers to monitor the progress of a reaction, assess the purity of the product, and identify unknown impurities without the need for prior isolation. nih.govresearchgate.net
Vibrational Spectroscopy
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and providing a unique molecular fingerprint of this compound.
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis
The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its specific functional groups. The most prominent feature is the broad absorption band associated with the hydroxyl (-OH) stretch of the carboxylic acid group, typically observed in the 2500-3300 cm⁻¹ region. This broadening is a direct consequence of intermolecular hydrogen bonding.
The carbonyl (C=O) stretching vibration presents a strong, sharp absorption band, generally appearing between 1680 and 1710 cm⁻¹. The exact position can be influenced by the formation of hydrogen-bonded dimers in the solid state. Aromatic C-H stretching vibrations are typically observed as weaker bands just above 3000 cm⁻¹. Vibrations corresponding to the carbon-fluorine (C-F) and carbon-bromine (C-Br) bonds are expected in the fingerprint region of the spectrum, generally between 1000-1400 cm⁻¹ and 500-600 cm⁻¹, respectively.
Table 1: Characteristic FT-IR Vibrational Frequencies for this compound Functional Groups (Note: Data is based on characteristic frequencies for similar benzoic acid derivatives)
| Vibrational Mode | Functional Group | Expected Frequency Range (cm⁻¹) | Intensity |
| O-H Stretch | Carboxylic Acid | 2500-3300 | Broad, Strong |
| C-H Stretch | Aromatic Ring | 3000-3100 | Medium, Sharp |
| C=O Stretch | Carboxylic Acid | 1680-1710 | Strong, Sharp |
| C=C Stretch | Aromatic Ring | 1450-1600 | Medium to Strong |
| C-O Stretch | Carboxylic Acid | 1210-1320 | Strong |
| C-F Stretch | Aryl Halide | 1000-1400 | Strong |
| C-Br Stretch | Aryl Halide | 500-600 | Medium to Strong |
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to FT-IR analysis. While the O-H stretch is typically weak in Raman spectra, the carbonyl (C=O) stretch gives a strong band. The aromatic ring vibrations, particularly the ring "breathing" modes, are often very prominent in the Raman spectrum and provide a characteristic fingerprint for the substituted benzene ring. The symmetric stretching of the aromatic ring is a particularly strong feature. The C-Br and C-F stretching vibrations also give rise to distinct bands, further aiding in the structural confirmation of the molecule.
X-ray Diffraction Studies and Crystal Engineering
X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state, offering unparalleled insight into the molecular conformation and intermolecular interactions that dictate the crystal packing.
Single Crystal X-ray Diffraction for Absolute Structure Determination
While the specific crystal structure for this compound is not widely reported, analysis of closely related compounds, such as 3-Fluoro-4-methylbenzoic acid, provides a robust model for its expected solid-state structure. researchgate.net Benzoic acid derivatives commonly crystallize in centrosymmetric space groups, such as P2₁/c (monoclinic) or P-1 (triclinic). researchgate.net
Single crystal X-ray diffraction would determine the precise bond lengths, bond angles, and unit cell parameters, providing an unambiguous confirmation of the molecular connectivity and constitution.
Table 2: Representative Crystallographic Data for a Substituted Benzoic Acid Analogue (3-Fluoro-4-methylbenzoic acid) researchgate.net
| Parameter | Value |
| Chemical Formula | C₈H₇FO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 (5) |
| b (Å) | 6.0226 (8) |
| c (Å) | 30.378 (4) |
| β (°) | 92.50 (2) |
| Volume (ų) | 696.98 (16) |
| Z (molecules/unit cell) | 4 |
Analysis of Intermolecular Interactions and Hydrogen Bonding Networks in Crystalline Solids
In the crystalline state, the dominant intermolecular interaction for this compound is the hydrogen bonding between the carboxylic acid groups of two adjacent molecules. This interaction typically results in the formation of a centrosymmetric dimer, where the molecules are linked via a pair of O—H⋯O hydrogen bonds, creating a characteristic R²₂(8) ring motif. researchgate.netnih.gov
Conformational Analysis in the Solid State
The conformation of the molecule in the solid state is primarily defined by the dihedral angle between the plane of the benzene ring and the plane of the carboxylic acid group. For many benzoic acid derivatives, this angle is relatively small, indicating a nearly planar molecular structure. researchgate.net For instance, in 3-fluoro-4-methylbenzoic acid, the dihedral angle between the benzene ring and the carboxyl group is a mere 6.2 (1)°. researchgate.net
However, the presence of a bulky ortho-substituent, such as the bromine atom in this compound, can induce steric strain. This strain may cause the carboxylic acid group to twist out of the plane of the aromatic ring to a greater degree. nih.gov This twisting, or dihedral angle, is a critical conformational parameter determined precisely by single-crystal X-ray diffraction and is influenced by the balance between steric hindrance from the ortho-bromine and the electronic effects of conjugation. mdpi.com
Polymorphism and Crystallization Control
Polymorphism, the ability of a solid material to exist in more than one crystalline form, is a critical aspect in the study of organic compounds, particularly in the pharmaceutical and materials science fields. Different polymorphs of the same compound can exhibit varying physical properties, including solubility, melting point, and stability. For substituted benzoic acids, polymorphism is a common phenomenon, often arising from different arrangements of molecules in the crystal lattice, primarily through variations in hydrogen bonding and π-π stacking interactions.
Specific studies on the polymorphism of this compound have not been reported. However, research on analogous substituted benzoic acids provides insight into the factors that would govern its crystalline forms. The presence of the carboxylic acid group strongly favors the formation of hydrogen-bonded dimers. The bromine, fluorine, and methyl substituents on the phenyl ring will influence the crystal packing through steric effects and other non-covalent interactions.
Control over crystallization is paramount to selectively obtain a desired polymorph. Key parameters that are typically controlled during crystallization include:
Solvent Selection: The polarity of the solvent can influence which polymorphic form is favored.
Supersaturation: The rate at which supersaturation is achieved can dictate the nucleation and growth of different polymorphs.
Temperature: Cooling rates and temperature gradients are crucial in controlling the crystallization process.
Additives: The presence of impurities or specifically added molecules can inhibit or promote the growth of certain polymorphs.
Table 1: Illustrative Polymorphic Data for a Substituted Benzoic Acid Analog This table presents hypothetical data for a generic substituted benzoic acid to illustrate the concept of polymorphism, as specific data for this compound is not available.
| Polymorph | Crystal System | Space Group | Key Hydrogen Bond Motif | Melting Point (°C) |
| Form I | Monoclinic | P2₁/c | Centrosymmetric Dimer | 155-157 |
| Form II | Triclinic | P-1 | Catemeric Chain | 148-150 |
Chromatographic Methods for Purity and Isomer Separation
Chromatographic techniques are indispensable for the analysis and purification of organic compounds like this compound. These methods are essential for monitoring reaction progress, assessing purity, and separating the target compound from starting materials, byproducts, and isomers.
Thin Layer Chromatography (TLC) for Reaction Progress Monitoring
Thin Layer Chromatography (TLC) is a rapid and effective method for monitoring the progress of a chemical reaction. For the synthesis of this compound, TLC would be used to track the consumption of the starting materials and the formation of the product.
A suitable stationary phase for this polar analyte would be silica (B1680970) gel. The choice of the mobile phase is critical for achieving good separation. For aromatic carboxylic acids, a mixture of a non-polar solvent (like hexane (B92381) or petroleum ether) and a more polar solvent (like ethyl acetate) is commonly used. To prevent streaking, which is common for carboxylic acids due to their strong interaction with the silica stationary phase, a small amount of a volatile acid, such as acetic acid or formic acid, is often added to the eluent.
The spots on the TLC plate can be visualized under UV light, as the aromatic ring of this compound will absorb UV radiation.
Table 2: Representative TLC Data for the Separation of Aromatic Carboxylic Acids This table provides typical Rf values for compounds of similar polarity to illustrate a hypothetical TLC separation, as specific experimental data for this compound is not available.
| Compound | Mobile Phase (Hexane:Ethyl Acetate (B1210297):Acetic Acid) | Rf Value |
| Starting Material (e.g., a less polar precursor) | 70:30:1 | 0.65 |
| This compound | 70:30:1 | 0.40 |
| Polar Impurity | 70:30:1 | 0.15 |
Column Chromatography (e.g., Flash Column Chromatography) for Product Purification
Column chromatography, particularly flash column chromatography, is a standard technique for the purification of multigram quantities of organic compounds. For this compound, silica gel would be the adsorbent of choice.
The selection of the eluent system is guided by preliminary TLC analysis. The goal is to choose a solvent system that provides a good separation between the desired product and any impurities. A gradient elution, starting with a less polar solvent system and gradually increasing the polarity, can be effective for separating compounds with a wide range of polarities. For instance, a gradient of ethyl acetate in hexane could be employed. A patent related to the synthesis of a downstream product mentions the use of a hexane-ethyl acetate mixture (25:1) for the purification of an intermediate, which suggests that such a solvent system could be a good starting point for the purification of this compound.
The fractions collected from the column would be analyzed by TLC to identify those containing the pure product. These fractions would then be combined, and the solvent evaporated to yield the purified this compound.
Recrystallization Techniques for Isomer Separation and Purification
Recrystallization is a powerful technique for the final purification of solid organic compounds and can also be effective for separating isomers if their solubilities in a particular solvent are sufficiently different. The principle of recrystallization relies on the higher solubility of a compound in a hot solvent and its lower solubility in the same solvent when cold.
The choice of solvent is crucial for successful recrystallization. An ideal solvent should dissolve the compound sparingly or not at all at room temperature but dissolve it completely at its boiling point. Furthermore, the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent.
For benzoic acid and its derivatives, a variety of solvents can be used for recrystallization, including water, ethanol, methanol, acetic acid, and mixtures such as ethanol-water. The selection of the appropriate solvent for this compound would require experimental screening to find the optimal conditions for high recovery and purity. Given the presence of the polar carboxylic acid group and the halogenated aromatic ring, a moderately polar solvent or a solvent mixture would likely be effective.
Isomer separation by recrystallization is challenging but can be achieved if the isomers have different crystal packing energies, leading to different solubilities. Careful control of the cooling rate and seeding with a crystal of the desired isomer can sometimes enhance the selectivity of the crystallization process.
Computational and Theoretical Investigations
Quantum Chemical Methodologies
A range of computational methods, from high-level ab initio calculations to more cost-effective semi-empirical approaches, are employed to model the behavior of 2-Bromo-3-fluoro-4-methylbenzoic acid.
Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost, making it well-suited for studying molecules of the size and complexity of this compound. dntb.gov.uanih.govresearchgate.net DFT calculations are instrumental in determining the molecule's equilibrium geometry, which is the three-dimensional arrangement of atoms corresponding to the lowest energy state. researchgate.net By employing functionals such as B3LYP or ωB97XD in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), researchers can predict bond lengths, bond angles, and dihedral angles with a high degree of confidence. figshare.comresearchgate.netnih.gov
The electronic structure of this compound can also be thoroughly investigated using DFT. These calculations provide information on the distribution of electrons within the molecule, which is fundamental to understanding its chemical behavior. Properties such as atomic charges, dipole moments, and the nature of chemical bonds can be elucidated, offering a detailed picture of the electronic landscape of the molecule. figshare.com
Hartree-Fock and Semi-Empirical Methods for Comparative Analysis
While DFT is widely used, Hartree-Fock (HF) theory provides a foundational ab initio method for comparative analysis. arxiv.orgmdpi.com The HF method, which does not include electron correlation to the same extent as DFT, can offer a baseline for understanding the electronic properties of this compound. arxiv.org Comparing the results from HF and DFT calculations can highlight the importance of electron correlation effects on the molecule's structure and energy. researchgate.net
Semi-empirical methods, which use parameters derived from experimental data, offer a faster, though less accurate, alternative for preliminary computational screening. These methods can be useful for initial geometry optimizations or for studying very large systems where more rigorous methods would be computationally prohibitive. A comparative analysis involving DFT, HF, and semi-empirical methods can provide a comprehensive understanding of the molecule's properties, with each method offering a different level of theory and insight. mdpi.com
High-Level Ab Initio Calculations (e.g., G4 Theory) for Thermochemical Properties
For highly accurate thermochemical data, such as enthalpies of formation and Gibbs free energies, high-level ab initio methods like Gaussian-4 (G4) theory are employed. acs.orgnsf.govresearchgate.net G4 theory is a composite method that combines the results of several different calculations to achieve a high level of accuracy, often approaching that of experimental measurements. acs.orgnsf.gov The application of G4 theory to this compound would allow for the precise determination of its thermodynamic stability and other thermochemical properties, which are crucial for understanding its behavior in chemical reactions and for process design. nih.gov
Electronic Structure and Reactivity Descriptors
From the quantum chemical calculations, a variety of descriptors can be derived that provide valuable information about the electronic structure and reactivity of this compound.
Frontier Molecular Orbital (HOMO-LUMO) Analysis and Band Gap Determination
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. researchgate.netscience.gov The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. semanticscholar.org The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining the molecule's chemical reactivity, kinetic stability, and electronic transport properties. science.govsemanticscholar.org A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive species. semanticscholar.org For this compound, this analysis can pinpoint the regions of the molecule most likely to be involved in electron transfer processes. researchgate.net
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Benzoic Acid | -6.78 | -1.25 | 5.53 |
| 2-Bromobenzoic Acid | -6.92 | -1.54 | 5.38 |
| 3-Fluorobenzoic Acid | -7.01 | -1.48 | 5.53 |
| 4-Methylbenzoic Acid | -6.55 | -1.19 | 5.36 |
| This compound (Estimated) | -7.15 | -1.65 | 5.50 |
Molecular Electrostatic Potential (MEP) Mapping
A Molecular Electrostatic Potential (MEP) map is a visual representation of the charge distribution on the surface of a molecule. walisongo.ac.idresearchgate.netwolfram.com It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack, as well as for understanding intermolecular interactions. researchgate.netresearchgate.netresearchgate.net The MEP map is typically colored to indicate regions of different electrostatic potential, with red representing electron-rich (negative potential) areas and blue representing electron-poor (positive potential) areas. walisongo.ac.idresearchgate.net For this compound, the MEP map would likely show a negative potential around the oxygen atoms of the carboxylic acid group, making them susceptible to electrophilic attack. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential, indicating its susceptibility to nucleophilic attack. The halogen and methyl substituents would also influence the electrostatic potential of the aromatic ring. nih.gov
| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |
|---|---|---|
| Carboxylic Acid Oxygen Atoms | Negative (Electron-rich) | Site for electrophilic attack and hydrogen bond acceptance. |
| Carboxylic Acid Hydrogen Atom | Positive (Electron-poor) | Site for nucleophilic attack and hydrogen bond donation. |
| Aromatic Ring | Variable, influenced by substituents | The bromo, fluoro, and methyl groups will modulate the electron density of the ring, affecting its susceptibility to aromatic substitution reactions. |
| Halogen Atoms (Bromo and Fluoro) | Potentially positive region (σ-hole) along the C-X bond axis and negative potential around the equatorial region. | Can participate in halogen bonding and influence intermolecular interactions. |
Prediction of Chemical Reactivity and Selectivity Parameters (e.g., Ionization Energy, Hardness, Electrophilicity, Fukui Functions)
Theoretical calculations, particularly those employing Density Functional Theory (DFT), are instrumental in predicting the chemical reactivity and selectivity of molecules like this compound. nih.gov Global reactivity descriptors such as ionization energy, chemical hardness, and electrophilicity can be determined to understand the molecule's behavior in chemical reactions. researchgate.netbanglajol.info These parameters provide insights into the kinetic stability and reactivity of the compound. researchgate.net
The ionization potential (I) and electron affinity (A) are fundamental properties that can be calculated from the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). From these values, the chemical hardness (η) and chemical potential (μ) can be derived, which in turn are used to calculate the global electrophilicity index (ω). nih.gov This index is a measure of the energy stabilization of a system when it acquires an additional electronic charge from the environment. nih.gov
For a more detailed analysis of reactivity, local descriptors such as Fukui functions are employed. mdpi.comnih.gov The Fukui function, f(r), indicates the change in electron density at a specific point in the molecule when the total number of electrons is altered. wikipedia.org It is a powerful tool for identifying the most electrophilic and nucleophilic sites within a molecule. wikipedia.orgscm.com For this compound, the Fukui function for electrophilic attack (f-) would be calculated to identify sites susceptible to losing an electron, while the function for nucleophilic attack (f+) would highlight regions prone to gaining an electron. mdpi.com The distribution of the Fukui function is heavily influenced by the nature and position of the substituents on the benzoic acid ring. mdpi.comnih.govresearchgate.net Generally, electron-withdrawing groups, such as the bromo and fluoro substituents in the target molecule, are expected to increase the acidity and influence the reactivity at different positions around the ring in a predictable manner. mdpi.comnih.gov
Condensed Fukui functions can be calculated to describe the reactivity on an atom-by-atom basis, providing a quantitative measure of the local reactivity. scm.com These theoretical predictions are invaluable for understanding the molecule's interaction with other chemical species and for designing synthetic pathways. researchgate.netbanglajol.info
Vibrational Analysis (Computational)
Harmonic and Anharmonic Frequency Computations
Computational vibrational analysis is a powerful tool for understanding the molecular structure and dynamics of this compound. DFT methods, such as B3LYP with a 6-311++G(d,p) basis set, are commonly used to perform these calculations. researchgate.netnih.govscirp.org The initial step involves optimizing the molecular geometry to find the most stable conformation, which corresponds to a minimum on the potential energy surface. nih.gov Following optimization, harmonic vibrational frequencies are calculated. nih.gov For a non-linear molecule like this compound, which consists of 19 atoms, 3N-6 (where N is the number of atoms) fundamental vibrational modes are expected.
However, the harmonic approximation assumes that the potential energy surface is a perfect parabola around the equilibrium geometry, which is not entirely accurate for real molecules. This can lead to discrepancies between calculated and experimental vibrational frequencies. researchgate.net To obtain more accurate results, anharmonic frequency computations can be performed. These calculations account for the non-parabolic nature of the potential energy surface and can provide a more realistic representation of the vibrational modes. arxiv.org Often, a scaling factor is applied to the calculated harmonic frequencies to better match experimental data, which implicitly accounts for some of the anharmonicity. researchgate.netmdpi.com
Correlation with Experimental Vibrational Spectra
The computationally determined vibrational frequencies are correlated with experimental data from techniques like Fourier-transform infrared (FTIR) and FT-Raman spectroscopy. nih.govscirp.org The calculated spectra are often plotted alongside the experimental ones for direct comparison. scirp.orgmdpi.com This correlation allows for the assignment of specific vibrational modes to the observed absorption bands. scirp.orgnih.gov
Potential Energy Distribution (PED) analysis is frequently used to provide a detailed description of the contribution of each internal coordinate to a particular vibrational mode. mdpi.com This helps in unambiguously assigning the vibrational bands to specific stretching, bending, or torsional motions within the molecule. scirp.org For substituted benzoic acids, characteristic vibrations of the carboxylic acid group (O-H, C=O, and C-O stretching) and the substituted benzene (B151609) ring (C-H, C-C, C-Br, and C-F stretching and bending modes) are of particular interest. nih.govscirp.org The agreement between the scaled theoretical frequencies and the experimental ones is typically very good, which validates the accuracy of the computational model and the structural parameters obtained from it. nih.gov
Conformational Analysis and Potential Energy Surfaces
Exploration of Conformational Landscape and Rotational Barriers
The conformational landscape of this compound is primarily defined by the orientation of the carboxylic acid group relative to the benzene ring. nih.govresearchgate.net The rotation around the single bond connecting the carboxylic carbon to the aromatic ring gives rise to different conformers. nih.gov Computational methods are employed to explore the potential energy surface (PES) associated with this rotation, allowing for the identification of stable conformers (energy minima) and transition states (saddle points). researchgate.net
For substituted benzoic acids, two main planar conformers are typically considered: a cis and a trans form, referring to the orientation of the hydroxyl proton of the carboxylic group with respect to the carbonyl oxygen. The cis conformer is generally more stable. nih.gov However, the presence of ortho substituents, like the bromine atom in this compound, can lead to non-planar minimum energy structures due to steric hindrance. nih.gov
The energy barriers for the interconversion between different conformers can be calculated from the PES. researchgate.net These rotational barriers provide information about the flexibility of the molecule and the likelihood of different conformers being present at a given temperature. For similar substituted benzoic acids, these barriers have been computationally determined, and they are influenced by factors such as intramolecular hydrogen bonding and steric repulsion. nih.govmdpi.com
Influence of Substituent Effects on Conformation
The bromine atom at the ortho position is expected to have a pronounced steric effect, potentially forcing the carboxylic acid group out of the plane of the benzene ring to minimize repulsion. researchgate.net This can affect the bond lengths and angles of the carboxylic group and the adjacent ring carbons. Additionally, the fluoro and methyl groups at the meta and para positions, respectively, will influence the electronic properties of the benzene ring through inductive and resonance effects, which can, in turn, have a subtle impact on the conformational energetics. mdpi.comnih.gov Computational studies on other ortho-substituted benzoic acids have shown that intramolecular hydrogen bonding between the ortho substituent and the carboxylic acid group can also play a crucial role in stabilizing certain conformations. mdpi.com A detailed computational analysis would be required to quantify these effects for this compound and to determine its most stable three-dimensional structure.
Mechanistic Insights and Reaction Pathway Modeling
Computational modeling of reaction mechanisms provides a molecular-level understanding of how chemical transformations occur. By employing quantum mechanical methods, researchers can map out the energetic landscape of a reaction, identifying key transition states and intermediates that govern the reaction's progress and outcome.
The study of reaction mechanisms involving this compound can be computationally modeled to understand the step-by-step process of bond formation and cleavage. Density Functional Theory (DFT) is a commonly employed method for such investigations, allowing for the calculation of the potential energy surface of a reaction. This surface reveals the lowest energy path from reactants to products, which proceeds through one or more transition states.
A transition state is a specific configuration along the reaction coordinate that represents the highest potential energy point on this path. wikipedia.orglibretexts.org It is a fleeting arrangement of atoms that is neither reactant nor product but an intermediate stage of the transformation. The energy difference between the reactants and the transition state is known as the activation energy, a critical parameter that determines the rate of the reaction.
For reactions involving this compound, such as electrophilic aromatic substitution or nucleophilic attack at the carboxyl group, computational models can predict the geometries and energies of the transition states. For instance, in an electrophilic substitution reaction, the model would elucidate the structure of the sigma complex (arenium ion) intermediate and the transition states leading to its formation and subsequent deprotonation. The presence of bromo, fluoro, and methyl substituents on the aromatic ring will influence the stability of these transition states and, consequently, the reaction pathway. High-throughput, automated methods for reaction rate calculations, which integrate saddle-point geometry searches and canonical transition state theory, can be applied to predict kinetic parameters. researchgate.netacs.org
Table 1: Hypothetical Activation Energies for Electrophilic Nitration of Substituted Benzoic Acids Calculated via DFT
| Compound | Position of Nitration | Calculated Activation Energy (kcal/mol) |
| Benzoic Acid | meta | 25.2 |
| 4-Methylbenzoic Acid | ortho to methyl | 23.8 |
| 2-Bromobenzoic Acid | meta to bromo | 26.5 |
| 3-Fluorobenzoic Acid | ortho to fluoro | 24.9 |
| This compound | ortho to methyl | 24.5 (Predicted) |
| This compound | meta to bromo | 27.1 (Predicted) |
Note: The data for this compound is hypothetical and serves to illustrate the expected trends based on the electronic effects of the substituents.
In reactions of this compound, various intermediates can be envisaged. For example, in a decarboxylation reaction, an aryl anion intermediate might be formed. acs.org The stability of this intermediate would be influenced by the inductive and resonance effects of the bromo, fluoro, and methyl substituents. The electron-withdrawing nature of the halogens would be expected to stabilize an anionic intermediate.
Similarly, in reactions involving the carboxylic acid group, such as esterification, a tetrahedral intermediate is formed. Computational modeling can provide detailed information on the geometry and electronic structure of this intermediate, helping to understand how the substituents on the aromatic ring affect its stability and subsequent breakdown to products. The study of pre-reactive intermediates, where reactants are held together by non-covalent forces like π–π stacking or hydrogen bonding, can also offer insights into the reaction pathway. acs.org
When a reaction can yield more than one constitutional isomer, it is said to be regioselective. If it can produce different stereoisomers, it is stereoselective. Computational chemistry is a powerful tool for predicting and explaining the regioselectivity and stereoselectivity of organic reactions. rsc.org By comparing the activation energies of the transition states leading to the different possible products, the most favorable reaction pathway can be identified.
For this compound, electrophilic aromatic substitution reactions are a prime example where regioselectivity is important. The directing effects of the bromo, fluoro, and methyl groups, along with the deactivating carboxyl group, will determine the position of substitution on the aromatic ring. Computational models can quantify these directing effects by calculating the relative energies of the transition states for substitution at each available position. In general, the methyl group is an activating, ortho-para director, while the halogens are deactivating, ortho-para directors, and the carboxylic acid group is a deactivating, meta-director. The interplay of these effects will determine the final regiochemical outcome. For instance, in an ionic hydrogenation reaction, computational studies can elucidate the enantiodetermining hydride transfer step and explain the observed stereoselectivity. acs.org
Intermolecular Interactions and Condensed Phase Phenomena (Computational)
The properties of a compound in the solid state are governed by the interactions between its constituent molecules. Computational methods provide a detailed picture of these intermolecular forces and how they dictate the packing of molecules in a crystal.
In the crystalline state, molecules of this compound are held together by a network of non-covalent interactions. nih.gov The most significant of these is typically the hydrogen bonding between the carboxylic acid groups of adjacent molecules, often leading to the formation of centrosymmetric dimers. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in a crystal. scirp.orgresearcher.lifescirp.orgnih.gov The Hirshfeld surface is a three-dimensional surface that encloses a molecule in a crystal, defined by the points where the contribution to the electron density from the molecule is equal to the contribution from all other molecules in the crystal.
Table 2: Predicted Percentage Contributions of Intermolecular Contacts to the Hirshfeld Surface of this compound
| Contact Type | Predicted Percentage Contribution (%) |
| H···H | 35-45 |
| O···H / H···O | 20-30 |
| C···H / H···C | 10-15 |
| Br···H / H···Br | 5-10 |
| F···H / H···F | 3-7 |
| C···C | 1-3 |
| Other | < 2 |
Note: This table presents hypothetical data based on typical values for similar organic molecules and serves as an illustration of the output from a Hirshfeld surface analysis.
Applications in Advanced Organic Synthesis and Materials Science
Design of New Chemical Reagents and Catalysts
The design of effective reagents and catalysts is fundamental to modern organic chemistry. The distinct features of 2-Bromo-3-fluoro-4-methylbenzoic acid, including its carboxylic acid group for anchoring and its electronically influential halogen substituents, position it as a candidate for the development of novel chemical tools.
While specific applications of this compound as a ligand are not extensively documented, its structural motifs are highly relevant to coordination chemistry. The carboxylate group can act as a mono- or bidentate ligand, binding to a metal center to form a metal-organic complex. The electronic nature of such a ligand is critical in tuning the catalytic activity of the metal.
The presence of both an electron-withdrawing fluorine atom and a bromine atom on the phenyl ring can modulate the electron density at the metal center. This, in turn, influences the metal's oxidative state and its reactivity in catalytic cycles such as cross-coupling reactions, hydrogenations, or oxidations. The methyl group provides a steric element that can also influence the coordination environment and the selectivity of the catalyst. Researchers can exploit these features to design catalysts with fine-tuned electronic and steric properties for specific chemical transformations.
A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthesis to guide a reaction toward the formation of a single enantiomer of the product. wikipedia.org While this compound is itself an achiral molecule, it can serve as a scaffold for the creation of new chiral auxiliaries. nih.govresearchgate.net
The general strategy involves the formation of an amide bond between the carboxylic acid group and a readily available chiral molecule, such as a chiral amino alcohol. nih.gov In the resulting structure, the substituted benzoic acid moiety would act as a sterically defined control element. The bromo and methyl groups, positioned ortho to the point of attachment, would provide significant steric bulk to shield one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent to approach from the opposite, less hindered face. researchgate.net This directed steric hindrance is the basis for achieving high diastereoselectivity in reactions like asymmetric alkylations or aldol (B89426) additions. researchgate.net After the desired stereocenter is set, the auxiliary can be chemically cleaved and potentially recycled. wikipedia.org
Supramolecular Chemistry and Crystal Engineering
Supramolecular chemistry focuses on the assembly of molecules into larger, ordered structures held together by non-covalent interactions. Crystal engineering, a subfield, involves designing molecules that will crystallize in a predictable, desired structure to achieve specific material properties. researchgate.net Halogenated benzoic acids are particularly powerful building blocks in this field due to their capacity for multiple, directed intermolecular interactions. mdpi.comrsc.org
The self-assembly of this compound in the solid state is governed by a hierarchy of predictable intermolecular interactions. The most dominant of these is the hydrogen bonding between carboxylic acid groups. ucl.ac.uk Like most benzoic acids, it is expected to form robust centrosymmetric dimers through pairs of O—H⋯O hydrogen bonds. researchgate.nethartleygroup.org
Beyond this primary interaction, the halogen substituents play a crucial role in guiding the packing of these dimers into a three-dimensional architecture. researchgate.net A variety of other non-covalent forces are at play:
Halogen Bonding: The bromine atom can act as a halogen bond donor, forming favorable Br⋯O interactions with the carbonyl oxygen of a neighboring molecule. nih.gov
π–π Stacking: The electron-deficient nature of the fluorinated aromatic ring can promote slipped parallel π–π stacking interactions, which help to organize the molecules into layers or columns. researchgate.netnih.gov
Weak Hydrogen Bonds: C—H⋯O and C—H⋯F interactions involving the methyl group and aromatic hydrogens can provide additional stability and directional control to the crystal packing. researchgate.netnih.gov
By controlling these varied interactions, crystal engineers can manipulate the formation of specific supramolecular synthons, leading to materials with desired architectures. The crystallographic data for the closely related compound, 3-Fluoro-4-methylbenzoic acid, which also forms hydrogen-bonded dimers, provides a model for the types of structures that can be expected. researchgate.net
Table 1: Representative Crystallographic Data for a Related Compound: 3-Fluoro-4-methylbenzoic acid This data illustrates the typical crystal system and unit cell dimensions for a structurally similar molecule.
| Parameter | Value |
| Chemical Formula | C₈H₇FO₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 3.8132 |
| b (Å) | 6.0226 |
| c (Å) | 30.378 |
| β (°) | 92.50 |
| Volume (ų) | 696.98 |
| Z | 4 |
| Data sourced from a study by Batsanov, A. S. researchgate.net |
Photochromic materials are compounds that can reversibly change their color upon exposure to light. This change is the result of a light-induced reversible transformation between two different molecular structures with different absorption spectra. While there is no direct literature describing this compound as a photochromic compound, its general class of molecules, substituted benzoic acids, has been studied for its photochemical reactivity. researchgate.net
The development of photochromic materials often relies on incorporating a photosensitive unit into a larger molecular or supramolecular system. The benzoic acid framework could serve as this platform. The presence of a heavy atom like bromine is known to influence the photophysical properties of aromatic systems, specifically by promoting intersystem crossing (the transition between singlet and triplet excited states). This property can be crucial in the mechanism of certain photochromic systems. Therefore, derivatives of this compound could be designed to undergo photochemical reactions, such as cyclizations or rearrangements, leading to a colored species. The stability and reversibility of this process would be key factors in its potential application in photo-switchable devices or smart materials.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for preparing 2-Bromo-3-fluoro-4-methylbenzoic acid with high purity?
- Methodology :
- Stepwise halogenation : Start with 4-methylbenzoic acid. Introduce fluorine via electrophilic fluorination (e.g., using Selectfluor® in acidic conditions). Bromination follows using NBS (N-bromosuccinimide) or Br₂ with a Lewis acid catalyst (e.g., FeBr₃) to ensure regioselectivity at the ortho position .
- Purification : Recrystallization in ethanol/water mixtures or column chromatography (silica gel, eluent: hexane/ethyl acetate) to achieve >95% purity. Validate purity via HPLC (High-Performance Liquid Chromatography) with UV detection at 254 nm, as referenced in analogous bromo-fluoro-benzoic acid derivatives .
Q. How can researchers confirm the structural identity of this compound?
- Analytical techniques :
- ¹H/¹³C NMR : Compare chemical shifts with predicted values (e.g., methyl group at δ ~2.3 ppm, aromatic protons influenced by electron-withdrawing substituents). Use DEPT-135 for carbon assignment .
- LC-MS : Confirm molecular ion peaks ([M-H]⁻ expected at m/z 246.97 for C₈H₅BrFO₂⁻).
- Melting point : Cross-reference with literature values (e.g., structurally similar 3-Bromo-4-fluorobenzoic acid melts at 154–158°C ).
Advanced Research Questions
Q. What strategies mitigate competing side reactions during the bromination of 3-fluoro-4-methylbenzoic acid?
- Key challenges :
- Regioselectivity : Bromination may occur at undesired positions due to steric hindrance from the methyl group.
- Solutions :
- Use directing groups (e.g., temporary protection of the carboxylic acid as a methyl ester) to enhance ortho-bromination efficiency .
- Optimize reaction temperature (e.g., 0–5°C for slower kinetics) and catalyst loading (e.g., FeBr₃ at 1.2 equiv.) to suppress di-bromination .
Q. How can researchers resolve discrepancies in NMR data for bromo-fluoro-methylbenzoic acid derivatives?
- Case study : Conflicting ¹H NMR signals due to fluorine’s anisotropic effects or coupling with adjacent protons.
- Resolution strategies :
- Perform ¹⁹F NMR to identify fluorine environments (e.g., δ ~-110 ppm for meta-fluoro substituents) .
- Use COSY or NOESY experiments to clarify coupling patterns in crowded aromatic regions .
- Compare with computational predictions (DFT-based chemical shift calculations) .
Q. What are the limitations of using this compound in Suzuki-Miyaura cross-coupling reactions?
- Challenges :
- Steric hindrance from the methyl group reduces reactivity with bulky boronic acids.
- Competing protodeboronation or homocoupling under basic conditions.
- Optimization :
- Use Pd(OAc)₂ with SPhos ligand for enhanced steric tolerance .
- Replace traditional bases (e.g., K₂CO₃) with milder alternatives (e.g., CsF) to minimize side reactions .
Data Contradiction Analysis
Q. Why do reported yields vary for the synthesis of this compound?
- Factors :
- Catalyst choice : FeBr₃ vs. AlBr₃ may alter reaction rates and byproduct formation .
- Solvent effects : Polar aprotic solvents (e.g., DMF) improve solubility but may promote hydrolysis of intermediates.
- Troubleshooting :
- Monitor reaction progress via TLC (Rf ~0.4 in 3:1 hexane/ethyl acetate).
- Isolate intermediates (e.g., methyl-protected precursor) to quantify stepwise efficiency .
Applications in Academic Research
Q. How can this compound serve as a building block for bioactive molecules?
- Case examples :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
